

Physical and chemical properties of L-p-Boronophenylalanine

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L-p-Boronophenylalanine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **L-p-Boronophenylalanine** (BPA), a key agent in Boron Neutron Capture Therapy (BNCT). This document details experimental protocols for its synthesis, analysis, and biological evaluation, and includes visualizations of its cellular uptake pathway and a typical experimental workflow for BNCT.

Core Physical and Chemical Properties

L-p-Boronophenylalanine is a synthetic amino acid analog of phenylalanine, where a boronic acid group is substituted at the para position of the phenyl ring. This boron-containing compound is central to BNCT, a targeted radiation therapy for cancer.[1]

Quantitative Data Summary

The key physical and chemical properties of **L-p-Boronophenylalanine** are summarized in the table below for easy reference and comparison.



Property	Value	References
Molecular Formula	C ₉ H ₁₂ BNO ₄	[1]
Molecular Weight	209.01 g/mol	[1]
CAS Number	76410-58-7	[1]
Appearance	White to off-white solid	[1]
pKa Values	2.46, 8.46, 9.76	[2]
Solubility in Water	Poor	[3]
Storage (Powder)	-20°C for 3 years, 4°C for 2 years	[1]
Storage (In Solvent)	-80°C for 6 months, -20°C for 1 month	[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of **L-p-Boronophenylalanine**.

Enantioselective Synthesis of L-p-Boronophenylalanine

This protocol describes a hybrid process involving enantioselective alkylation and subsequent enzymatic hydrolysis to produce optically pure **L-p-Boronophenylalanine**.[2]

Materials:

- (2R)-(-)-2,5-dihydro-2-isopropyl-3,6-dimethoxypyrazine
- n-Butyllithium (n-BuLi) in hexane
- 4-(Bromomethyl)phenylboronic acid pinacol ester
- Dry tetrahydrofuran (THF)
- Hydrochloric acid (HCl)



- Methanol
- α-Chymotrypsin
- Phosphate buffer (pH 7.8)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

- Alkylation:
 - Dissolve (2R)-(-)-2,5-dihydro-2-isopropyl-3,6-dimethoxypyrazine in dry THF and cool to
 -78°C under an inert atmosphere.
 - Add n-BuLi dropwise and stir for 10 minutes.
 - Add a solution of 4-(bromomethyl)phenylboronic acid pinacol ester in dry THF dropwise.
 - Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature overnight.
 - Quench the reaction with water and extract with ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography.
- Hydrolysis and Esterification:



- Treat the purified product with 3N HCl at room temperature for 4 days.
- Remove the solvent under reduced pressure.
- Dissolve the residue in methanol and reflux for 2 hours.
- Concentrate the solution to obtain the crude methyl ester.
- Enzymatic Resolution:
 - Dissolve the crude methyl ester in a minimal amount of acetone and add to a phosphate buffer (pH 7.8) containing α-chymotrypsin.
 - Stir the mixture at room temperature and monitor the reaction by HPLC.
 - Upon completion, acidify the solution with 1N HCl to pH 5.
 - Wash the aqueous solution with ethyl acetate to remove unreacted D-ester.
 - Adjust the pH of the aqueous layer to 7.0 with a saturated sodium bicarbonate solution.
 - Concentrate the aqueous solution to obtain crude **L-p-Boronophenylalanine**.
 - Recrystallize from hot water to yield pure L-p-Boronophenylalanine.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol details the quantitative analysis of **L-p-Boronophenylalanine** in biological samples using reversed-phase HPLC with pre-column derivatization.[4][5]

Materials:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid



- L-p-Boronophenylalanine standard
- Internal standard (e.g., isotopically labeled BPA)
- ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 μm) or equivalent
- UHPLC-MS/MS system

- Sample Preparation:
 - For plasma samples, perform protein precipitation by adding acetonitrile (1:3 v/v),
 vortexing, and centrifuging.
 - Collect the supernatant and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
 - Mobile Phase A: 0.5% formic acid in water
 - Mobile Phase B: Acetonitrile
 - Gradient: A suitable gradient to separate BPA from other components (e.g., start with 5% B, ramp to 95% B).
 - Flow Rate: 0.4 mL/min
 - Column Temperature: 40°C
 - Injection Volume: 5 μL
- Mass Spectrometry Detection (MRM Mode):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - MRM Transition for BPA: m/z 209.1 → 120.1



- MRM Transition for Internal Standard: m/z 210.1 → 120.1
- Optimize other MS parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum sensitivity.
- · Quantification:
 - Construct a calibration curve using known concentrations of BPA standard.
 - Determine the concentration of BPA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

¹H-NMR Spectroscopy

This protocol outlines the parameters for acquiring ¹H-NMR spectra of **L-p- Boronophenylalanine** for structural confirmation and purity assessment.[6][7][8][9]

Materials:

- L-p-Boronophenylalanine sample
- Deuterium oxide (D2O) or DMSO-d6
- NMR spectrometer (e.g., 400 MHz or higher)

- Sample Preparation:
 - Dissolve an appropriate amount of L-p-Boronophenylalanine in D₂O or DMSO-d₆. For D₂O, the pH may need to be adjusted to ~9 with Na₂CO₃ to achieve complete dissolution.
 [8]
- NMR Acquisition Parameters:
 - Spectrometer Frequency: ≥ 400 MHz
 - Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').



Solvent: D₂O or DMSO-d₆

Temperature: 298 K

Number of Scans: 16-64 (depending on concentration)

Relaxation Delay: 1-2 seconds

Acquisition Time: ~2-3 seconds

Spectral Width: ~12-16 ppm

- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak (D₂O at ~4.79 ppm, DMSO at ~2.50 ppm).
 - The characteristic aromatic proton signals for BPA appear in the range of 7.1-7.6 ppm.[9]

In Vitro Cellular Uptake Assay

This protocol describes a method to evaluate the uptake of **L-p-Boronophenylalanine** in cancer cell lines.[10]

Materials:

- Cancer cell line of interest (e.g., B16F1 melanoma cells)[11]
- Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
- L-p-Boronophenylalanine
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA



- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or ICP-Atomic Emission Spectrometry (ICP-AES) for boron quantification.
- · Cell lysis buffer

- Cell Culture:
 - Culture the cells in a humidified incubator at 37°C and 5% CO₂.
 - Seed the cells in 6-well plates at a density that allows them to reach ~80% confluency on the day of the experiment.
- Uptake Experiment:
 - Wash the cells twice with pre-warmed PBS.
 - Incubate the cells with various concentrations of L-p-Boronophenylalanine in serum-free medium for different time points (e.g., 0.5, 1, 2, 4 hours).
 - To terminate the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.
- Boron Quantification:
 - Lyse the cells with cell lysis buffer and collect the lysate.
 - Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
 - Digest the cell lysates with a strong acid (e.g., nitric acid).
 - Analyze the boron concentration in the digested samples using ICP-MS or ICP-AES.
 - Normalize the boron concentration to the total protein content (e.g., μg Boron / mg protein).



In Vivo Biodistribution Study

This protocol details a typical procedure for assessing the biodistribution of **L-p-Boronophenylalanine** in a tumor-bearing mouse model.[12][13][14][15][16]

Materials:

- Tumor-bearing mice (e.g., BALB/c mice with subcutaneous CT26 xenografts)[12]
- L-p-Boronophenylalanine-fructose complex solution for injection
- Anesthetic agent
- Instruments for dissection
- Tubes for tissue collection
- ICP-MS or ICP-AES for boron quantification

- Animal Model:
 - Implant tumor cells subcutaneously into the flank of the mice.
 - Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
- Drug Administration:
 - Administer the L-p-Boronophenylalanine-fructose complex solution to the mice via intravenous or intraperitoneal injection at a specified dose (e.g., 250-350 mg/kg body weight).[12][13]
- Tissue Collection:
 - At predetermined time points after injection (e.g., 1, 2, 4, 8, 24 hours), euthanize the mice.
 - Collect blood samples via cardiac puncture.



- Dissect and collect tumors and various organs (e.g., liver, kidneys, spleen, brain, muscle).
 [12]
- Weigh each tissue sample.
- Boron Quantification:
 - Homogenize the tissue samples.
 - Digest the homogenized tissues and blood samples with a strong acid.
 - Determine the boron concentration in each sample using ICP-MS or ICP-AES.
 - Express the results as μg of boron per gram of tissue (μg/g).

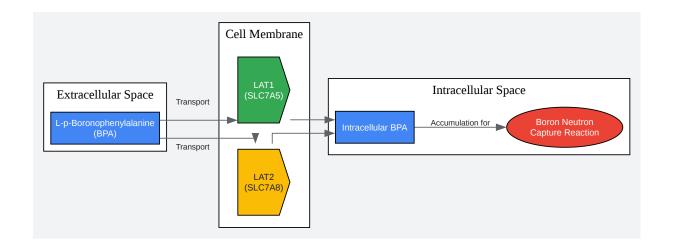
Signaling Pathways and Experimental Workflows

Visual representations of the cellular uptake pathway of **L-p-Boronophenylalanine** and a typical experimental workflow for BNCT are provided below using the DOT language for Graphviz.

Cellular Uptake of L-p-Boronophenylalanine

L-p-Boronophenylalanine is primarily transported into cancer cells via L-type amino acid transporters, LAT1 and LAT2, which are often overexpressed in malignant tissues.[1][17][18] [19][20][21]





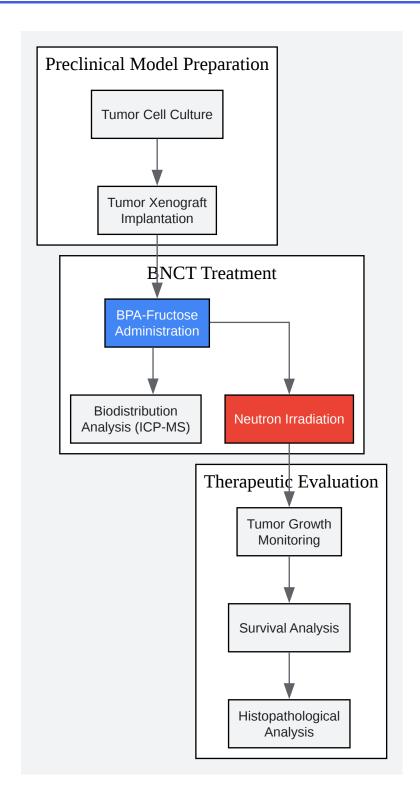
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Caption: Cellular uptake of L-p-Boronophenylalanine via LAT1 and LAT2 transporters.

Experimental Workflow for Boron Neutron Capture Therapy (BNCT)

The following diagram illustrates a typical experimental workflow for preclinical BNCT studies using **L-p-Boronophenylalanine**.[22][23][24]





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Caption: A typical experimental workflow for preclinical BNCT studies.



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